

A Comprehensive Technical Guide to the Solubility and Stability of Lactitol Monohydrate

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Compound of Interest

Compound Name: Lactitol Monohydrate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of **lactitol monohydrate** under various temperature and pH conditions. The information presented herein is essential for formulation scientists, researchers, and drug development professionals working with this versatile excipient.

Physicochemical Properties of Lactitol Monohydrate

Lactitol monohydrate is a disaccharide sugar alcohol derived from the catalytic hydrogenation of lactose. It is a white, crystalline powder with a mildly sweet taste. Its chemical and physical properties make it a valuable excipient in the pharmaceutical industry, often used as a diluent, bulking agent, and non-cariogenic sweetener.

Property	Value	Reference
Chemical Name	4-O-β-D-Galactopyranosyl-D-glucitol monohydrate	[1]
CAS Number	81025-04-9	[2]
Molecular Formula	C ₁₂ H ₂₄ O ₁₁ ·H ₂ O	[3]
Molecular Weight	362.34 g/mol	[4]
Appearance	White or almost white, crystalline powder	
Melting Point	94-97 °C	

Solubility of Lactitol Monohydrate

Lactitol monohydrate is characterized by its high aqueous solubility, a key attribute for its use in various pharmaceutical dosage forms.

Solubility in Water at Different Temperatures

The solubility of **lactitol monohydrate** in water increases with temperature. The following table summarizes the available quantitative data.

Temperature (°C)	Solubility (g/100 g water)
20	57.2
25	140 (dihydrate form)
50	Not specified, but increases considerably
75	917 (likely anhydrous form at this temp)

Note: The value at 25°C is for the dihydrate form of lactitol. The solubility of the monohydrate is expected to be in a similar range. The significant increase at 75°C may be influenced by the loss of water of hydration.

Solubility at Different pH Levels

While specific quantitative data for the solubility of **lactitol monohydrate** across a range of pH values is not extensively documented in the readily available literature, its non-ionic nature suggests that its solubility is largely independent of pH in the range typically encountered in pharmaceutical formulations (pH 1-8). It is described as "very soluble" or "freely soluble" in water across various sources, which generally implies high solubility under neutral, acidic, and basic conditions. However, at very low pH, the stability of lactitol becomes a more critical factor than its solubility.

Stability of Lactitol Monohydrate

Lactitol monohydrate is a stable excipient under typical storage conditions. It is resistant to microbial degradation and does not participate in the Maillard reaction, which is a significant advantage in formulations containing amino acids.

Effect of Temperature and Humidity

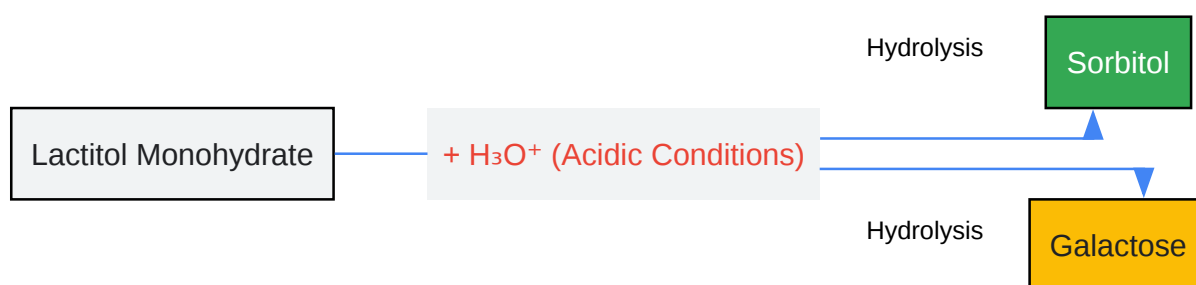
Lactitol monohydrate is stable under humid conditions and at elevated temperatures. This thermal stability makes it suitable for manufacturing processes that involve heat.

Effect of pH

Lactitol monohydrate exhibits good stability in neutral and alkaline solutions. However, in acidic solutions, it undergoes slow hydrolysis to form its constituent monosaccharides, sorbitol and galactose.

A forced degradation study highlighted the stability of lactitol under various stress conditions. The study showed that significant degradation of lactitol occurs under acidic and basic conditions, while it remains relatively stable under oxidative, thermal, and photolytic stress.

Degradation Pathway under Acidic Conditions:



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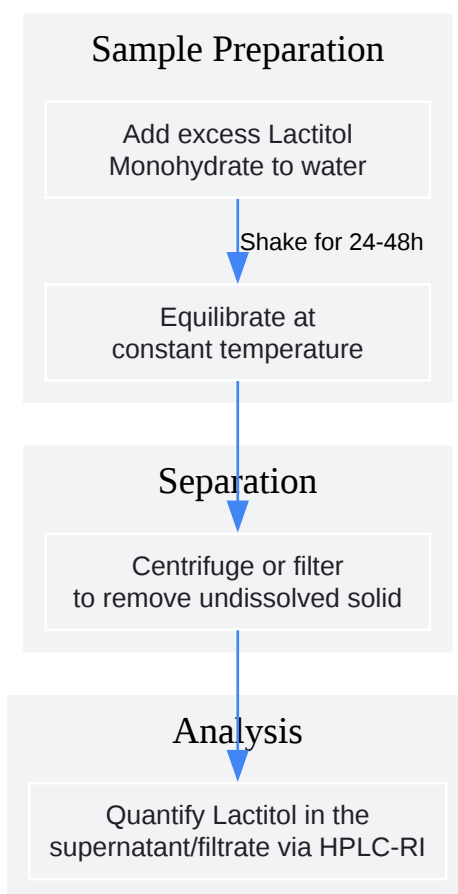
Acid-catalyzed hydrolysis of **lactitol monohydrate**.

Experimental Protocols

The following sections detail the methodologies for determining the solubility and stability of **lactitol monohydrate**, based on general principles outlined in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and International Council for Harmonisation (ICH) guidelines.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the equilibrium solubility measurement method.



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Workflow for solubility determination.

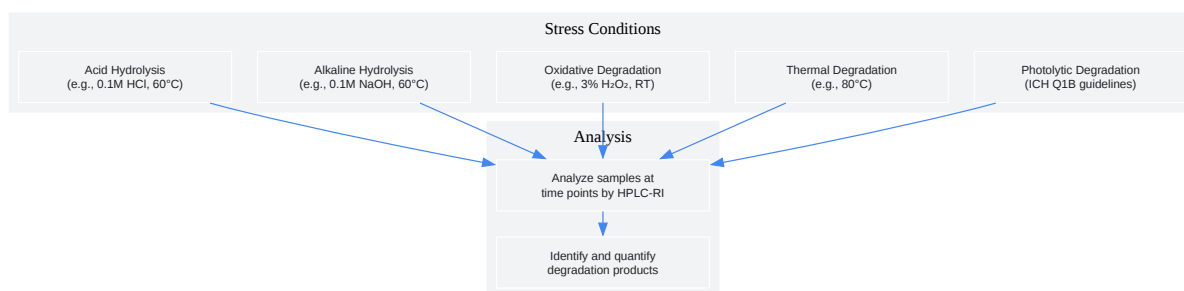
Methodology:

- Preparation of Saturated Solution: An excess amount of **lactitol monohydrate** is added to a known volume of purified water in a sealed container.
- Equilibration: The container is agitated in a constant temperature bath (e.g., $25\text{ }^{\circ}\text{C} \pm 0.5\text{ }^{\circ}\text{C}$) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand to permit the settling of undissolved solids. An aliquot of the supernatant is then carefully withdrawn and filtered through a suitable membrane filter (e.g., $0.45\text{ }\mu\text{m}$) to remove any undissolved particles.

- **Quantification:** The concentration of **lactitol monohydrate** in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI).
- **Data Reporting:** The solubility is expressed as g/100 g of water or other appropriate units.

Stability Indicating Method and Forced Degradation Studies

This protocol is designed to assess the stability of **lactitol monohydrate** under various stress conditions as per ICH guidelines.



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Workflow for forced degradation studies.

Methodology:

- **Sample Preparation:** A known concentration of **lactitol monohydrate** solution is prepared.
- **Stress Conditions:** The solution is subjected to the following stress conditions in separate experiments:

- Acidic Hydrolysis: The solution is treated with a suitable acid (e.g., 0.1 M HCl) and heated (e.g., 60°C).
- Alkaline Hydrolysis: The solution is treated with a suitable base (e.g., 0.1 M NaOH) and heated (e.g., 60°C).
- Oxidative Degradation: The solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
- Thermal Degradation: The solution is exposed to high temperatures (e.g., 80°C).
- Photostability: The solid drug substance and its solution are exposed to light as per ICH Q1B guidelines.
- Time Points: Samples are withdrawn at appropriate time intervals.
- Analysis: The samples are analyzed using a validated stability-indicating HPLC-RI method. The method should be capable of separating the intact **lactitol monohydrate** from its potential degradation products (sorbitol and galactose).
- Evaluation: The percentage of degradation is calculated, and the degradation products are identified and quantified.

Conclusion

Lactitol monohydrate is a highly water-soluble and stable excipient, making it suitable for a wide range of pharmaceutical applications. Its solubility is largely independent of pH, although it undergoes slow hydrolysis under acidic conditions. Its stability under heat and humidity, coupled with its resistance to microbial degradation and the Maillard reaction, further enhances its utility in drug formulation. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of the solubility and stability of **lactitol monohydrate**, ensuring its effective and safe use in pharmaceutical products.

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